molecular formula C6H8N2 B1581758 2,5-Dimethylpyrimidine CAS No. 22868-76-4

2,5-Dimethylpyrimidine

Cat. No.: B1581758
CAS No.: 22868-76-4
M. Wt: 108.14 g/mol
InChI Key: RHOOLJLEYYXKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is notable for its two methyl groups attached at positions 2 and 5 of the pyrimidine ring. Pyrimidines are essential in various biological processes and are found in nucleic acids, making them crucial for genetic material.

Scientific Research Applications

2,5-Dimethylpyrimidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives used in various chemical reactions and studies.

    Biology: This compound is used in the study of nucleic acid analogs and their interactions with biological systems.

    Medicine: Research into potential pharmaceutical applications includes exploring its role in drug design and development.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

2,5-Dimethylpyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Relevant Papers

Several papers were found that discuss pyrimidine derivatives and their properties . These papers could provide further insights into the properties and potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2,5-hexanedione with formamide under acidic conditions can yield this compound. Another method involves the condensation of acetylacetone with formamide in the presence of a catalyst such as zinc chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can achieve reduction.

    Substitution: Halogenation can be performed using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium amide.

Major Products Formed:

    Oxidation: Oxidized derivatives such as pyrimidine-2,5-dicarboxylic acid.

    Reduction: Dihydro-2,5-dimethylpyrimidine.

    Substitution: Halogenated derivatives or other substituted pyrimidines.

Comparison with Similar Compounds

  • 2,6-Dimethylpyrimidine
  • 4,6-Dimethylpyrimidine
  • 4,5-Dimethylpyrimidine

Comparison: 2,5-Dimethylpyrimidine is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 2,6-dimethylpyrimidine, the differences in methyl group placement can lead to variations in how these compounds interact with other molecules and their overall stability.

Properties

IUPAC Name

2,5-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-7-6(2)8-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOOLJLEYYXKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336730
Record name 2,5-Dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22868-76-4
Record name 2,5-Dimethylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DC4KY9E45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethylpyrimidine
Reactant of Route 2
2,5-Dimethylpyrimidine
Reactant of Route 3
2,5-Dimethylpyrimidine
Reactant of Route 4
Reactant of Route 4
2,5-Dimethylpyrimidine
Reactant of Route 5
Reactant of Route 5
2,5-Dimethylpyrimidine
Reactant of Route 6
Reactant of Route 6
2,5-Dimethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.